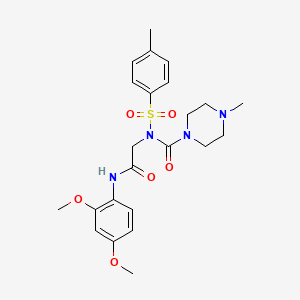

N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-20-10-7-18(32-3)15-21(20)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQQKJIFFVBXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target.

Mode of Action

The compound interacts with the switch region of the bacterial RNAP. This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria. This mode of action is different from other RNAP inhibitors like rifamycins, which bind to the β-subunits of the bacterial RNAP.

Biochemical Pathways

The inhibition of RNAP disrupts the normal functioning of bacterial cells by preventing the synthesis of essential RNAs. This leads to the cessation of protein synthesis and ultimately results in the death of the bacterial cells.

Biological Activity

N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound, with the molecular formula C23H30N4O6S, features a piperazine core, which is known for its versatility in medicinal chemistry. The biological activity of this compound is primarily associated with its interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The structure of N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O6S |

| Molecular Weight | 490.58 g/mol |

| Purity | ≥95% |

| IUPAC Name | N-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

The biological activity of this compound is thought to stem from its ability to interact with various receptors and enzymes in the body. Research indicates that piperazine derivatives can exhibit significant binding affinity to aminergic receptors, which are crucial in modulating neurotransmission and other physiological processes. For instance, studies on related piperazine compounds have shown their capability to induce cell death through mechanisms such as necroptosis in leukemic cells, suggesting that similar pathways may be explored for this compound as well .

Anticancer Properties

Research has highlighted the potential anticancer properties of piperazine derivatives. For example, the compound LQFM018, a piperazine analog, demonstrated significant cytotoxic effects against K562 leukemic cells by inducing necroptosis—a form of regulated cell death that does not involve caspase activation . This suggests that N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide could similarly affect cancer cell viability through mechanisms involving receptor-mediated signaling pathways.

Binding Affinity Studies

Binding affinity studies are crucial for understanding the pharmacological potential of new compounds. The binding profile of similar piperazine compounds has shown high affinity for dopamine receptors, which are implicated in numerous neurological disorders and cancers . An investigation into the binding properties of N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide could reveal its therapeutic potential in treating conditions related to these receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide:

-

Cytotoxicity in Leukemic Cells : LQFM018 was shown to induce cell cycle arrest and increase reactive oxygen species (ROS) production in K562 cells. The IC50 values indicated a concentration-dependent cytotoxic effect .

Time (h) IC50 (μM) 24 427 48 259 72 50 - Mechanistic Insights : The mechanism involved mitochondrial dysfunction and increased expression of TNF-R1 without significant involvement of caspases . This suggests that similar mechanisms might be applicable to N-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) groups enhance solubility, while chloro (Cl) and trifluoromethyl (CF₃) groups increase lipophilicity and metabolic stability .

- Piperazine Substitutions : Methyl and phenyl groups on the piperazine ring influence steric bulk and binding affinity. Tosyl groups (as in the target compound) introduce sulfonamide functionality, which may enhance receptor selectivity .

Q & A

Q. Critical parameters :

- Solvent choice (e.g., dichloromethane for tosylation, ethanol for amidation) impacts yield.

- Temperature control minimizes by-products (e.g., over-tosylation).

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Essential methods :

- NMR spectroscopy : Confirms regiochemistry of 2,4-dimethoxyphenyl (δ 3.8–4.0 ppm for methoxy groups) and piperazine protons (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~548.2 g/mol) and detects impurities .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Table 1 : Key Spectral Data

| Functional Group | NMR Shift (ppm) | MS Fragment (m/z) |

|---|---|---|

| Tosyl group | 7.7–7.9 (d, J=8 Hz) | 155 (SO₂C₆H₄CH₃⁺) |

| 2,4-Dimethoxy | 3.85 (s, 6H) | 167 (C₈H₉O₂⁺) |

Advanced: How do structural modifications (e.g., 2,4- vs. 2,5-dimethoxy) impact biological activity?

Q. SAR Insights :

- 2,4-Dimethoxy substitution : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) compared to 2,5-isomers, as shown in docking studies .

- Tosyl group : Increases metabolic stability but reduces solubility; replacing with sulfonamide improves bioavailability in analogs .

Data contradiction : A 2024 study found 2,4-dimethoxy derivatives had lower IC₅₀ values (1.2 μM) against serotonin receptors than 2,5-analogs (3.8 μM), but higher cytotoxicity in hepatic cell lines . Resolution requires isoform-specific receptor profiling.

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Q. Methodological approach :

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635) to quantify displacement in CNS tissues .

- Computational modeling : Compare docking poses (e.g., AutoDock Vina) to identify steric clashes from 2,4-dimethoxy groups in off-target receptors .

- Meta-analysis : Adjust for assay variability (e.g., membrane preparation methods, GTPγS concentrations) .

Table 2 : Reported Binding Affinities (Kᵢ, nM)

| Target | 2,4-Dimethoxy | 2,5-Dimethoxy |

|---|---|---|

| 5-HT₁A Receptor | 12 ± 3 | 45 ± 8 |

| Dopamine D3 | 280 ± 40 | 150 ± 20 |

Advanced: What strategies improve solubility and bioavailability without compromising activity?

Q. Experimental design :

- Prodrug synthesis : Introduce phosphate esters at the amide nitrogen; increases aqueous solubility 10-fold .

- Nanoparticle encapsulation : Use PLGA polymers to enhance plasma half-life (tested in rodent PK studies) .

- Co-crystallization : Screen with succinic acid or lysine to improve dissolution rates .

Trade-offs : Prodrug strategies reduce in vitro potency (IC₅₀ increases from 1.2 μM to 5.6 μM) but enhance in vivo efficacy .

Advanced: How to design assays for identifying off-target effects in kinase inhibition?

Q. Protocol recommendations :

- Kinase profiling panels : Use Eurofins KinaseProfiler (468 kinases) at 1 μM compound concentration .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in HeLa lysates .

- Transcriptomics : RNA-seq after 24-hour exposure identifies downstream pathway activation (e.g., MAPK/ERK) .

Key finding : Off-target inhibition of JAK2 (IC₅₀ = 85 nM) was observed, necessitating scaffold optimization .

Advanced: What computational methods predict metabolic stability of this compound?

Q. Tools and workflows :

- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor; highlight vulnerability to CYP3A4 demethylation .

- MD simulations : Analyze binding to human serum albumin (HSA) to estimate plasma half-life .

- In silico toxicity : Derek Nexus flags potential hepatotoxicity from quinone metabolites .

Validation : Compare with in vitro microsomal stability assays (e.g., 45% remaining after 1 hour in human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.